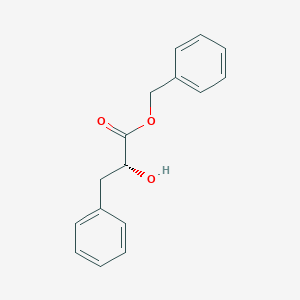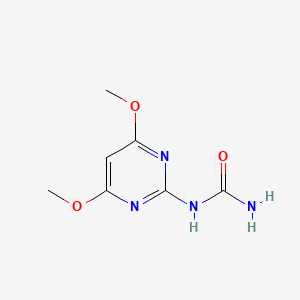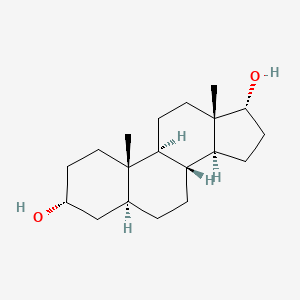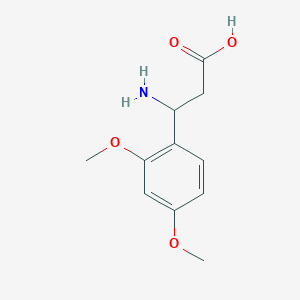
1-Phenylethyl benzodithioate
Vue d'ensemble
Description
Synthesis Analysis
1-Phenylethyl benzodithioate is typically synthesized by reacting benzene-1,2-dithiol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous organic solvents such as dimethyl sulfoxide or N,N-dimethylformamide. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry.Molecular Structure Analysis
The molecule contains two sulfur atoms that form a dithioate moiety, which is important for its reactivity and biological activity. The empirical formula is C15H14S2 . The molecular weight is 258.4 g/mol.Chemical Reactions Analysis
The benzylium and 1-phenylethyl cations have been produced by collision-induced fragmentation of protonated benzylamine and protonated phenylethylamine from an electrospray ion source . The electronic spectra of benzylium and 1-phenylethyl cations were obtained via photo-fragment spectroscopy in an energy range from 2 eV to 5.5 eV .Physical And Chemical Properties Analysis
This compound is a yellow-brown crystalline solid that has a melting point of 140-141°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water.Applications De Recherche Scientifique
Synthesis and Analytical Characterizations
1-Phenylethyl benzodithioate derivatives have been synthesized and characterized for various potential clinical applications and as research chemicals. These substances, including 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine, function as NMDA receptor antagonists, which can elicit dissociative effects. Comprehensive analytical characterizations of these substances have been conducted using mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
Peroxide Reactions
Research has shown that optically active 1-phenylethylboronic acid reacts with oxygen to form racemic dihydroxy-1-phenylethylperoxyborane, following a radical chain mechanism. This study highlights the potential of this compound derivatives in studying autoxidation and radical processes (Davies & Roberts, 1967).
Anticonvulsant Activity
Analogues of 4-amino-N-(1-phenylethyl)benzamide, related to this compound, have been synthesized and studied for their anticonvulsant properties. These studies have led to insights into the structure-activity relationship in these compounds for potential therapeutic applications (Clark & Davenport, 1987).
Amidodithiophosphonates Synthesis
This compound analogues, such as amidodithiophosphonates, have been synthesized and characterized, providing valuable information on the molecular geometry, vibrational frequencies, and electronic transition energies of these compounds. These studies contribute to understanding the chemical properties and potential applications of such compounds (Aydemir et al., 2016).
Molecular Electronics Research
This compound derivatives have been explored in molecular electronics, particularly in studying the electrical and mechanical properties of molecular junctions. This research is pivotal in understanding charge transport and molecular orbital alignment in molecular electronics, providing a foundation for future technological advancements (Bruot, Hihath, & Tao, 2011).
Mécanisme D'action
Research on 1-phenylethyl benzodithioate is ongoing, with several studies focused on its therapeutic potential and mechanism of action. Recent studies have shown that it has potential as an antidiabetic agent and as an inhibitor of amyloid-beta aggregation, which is implicated in Alzheimer’s disease.
Safety and Hazards
Propriétés
IUPAC Name |
1-phenylethyl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZSTBGQYFCJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433432 | |
| Record name | 1-phenylethyl benzodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37912-25-7 | |
| Record name | 1-phenylethyl benzodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




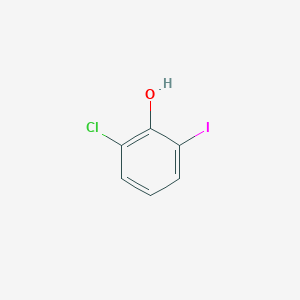
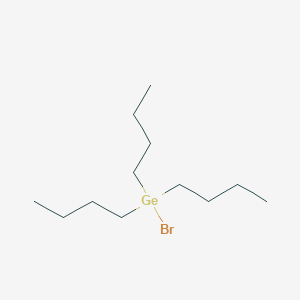

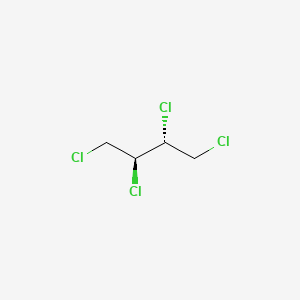
![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)
